molecular formula C14H22N2O B15242820 (2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide

(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide

Cat. No.: B15242820
M. Wt: 234.34 g/mol
InChI Key: UAMGTTUCOPONDS-YUZLPWPTSA-N
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Description

(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide typically involves the use of specific reagents and controlled reaction conditions. One common method involves the reaction of 2-amino-3-methylbutanoic acid with 1-(2-methylphenyl)ethylamine under appropriate conditions to form the desired compound. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound can be utilized in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The amino group may participate in hydrogen bonding and other interactions with target molecules, while the methyl and phenyl groups contribute to the compound’s overall chemical behavior. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide
  • (2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]propanamide

Uniqueness

(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide is unique due to its specific structural features, including the combination of an amino group, a methyl group, and a butanamide backbone

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C14H22N2O/c1-9(2)13(15)14(17)16-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,15H2,1-4H3,(H,16,17)/t11?,13-/m0/s1

InChI Key

UAMGTTUCOPONDS-YUZLPWPTSA-N

Isomeric SMILES

CC1=CC=CC=C1C(C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(C(C)C)N

Origin of Product

United States

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